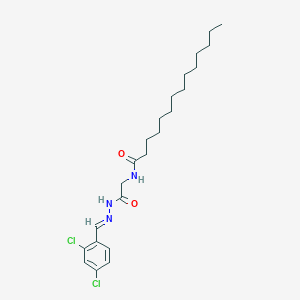
6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H6N2O3S. Su peso molecular es aproximadamente 174.18 g/mol . Este compuesto pertenece a la familia de las pirimidinas y contiene un grupo tioxo (S=) y un grupo funcional ácido carboxílico.
Métodos De Preparación
Rutas Sintéticas:: La preparación sintética del ácido 6-oxo-2-tioxohexahidro-4-pirimidincarboxílico implica varios métodos. Un enfoque común es la reacción entre un derivado de pirimidina y un compuesto tiol. Por ejemplo, la reacción de 2,4-diamino-6-hidroxipirimidina con disulfuro de carbono (CS2) produce el compuesto deseado .
Condiciones de Reacción:: La reacción generalmente ocurre en condiciones suaves, con CS2 actuando como la fuente de azufre. Se pueden utilizar solventes como agua o solventes orgánicos. La temperatura de reacción y el tiempo pueden variar según la ruta sintética específica.
Producción Industrial:: Si bien los métodos de producción a escala industrial no están ampliamente documentados, los investigadores y los químicos de descubrimiento temprano tienen acceso a este compuesto como parte de una colección de químicos raros y únicos . Los procesos detallados a escala industrial siguen siendo propietarios.
Análisis De Reacciones Químicas
El ácido 6-oxo-2-tioxohexahidro-4-pirimidincarboxílico puede sufrir varios tipos de reacciones:
Oxidación: Puede oxidarse para formar compuestos relacionados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales.
Sustitución: Son posibles las reacciones de sustitución en varias posiciones.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO) o peróxido de hidrógeno (HO).
Reducción: Agentes reductores como borohidruro de sodio (NaBH) o hidruro de litio y aluminio (LiAlH).
Sustitución: Varios nucleófilos (por ejemplo, aminas, tioles) pueden reemplazar los grupos funcionales.
Productos principales:
- La oxidación puede producir derivados de ácidos carboxílicos.
- La reducción puede conducir a los correspondientes derivados hidroxilo o amino.
- Las reacciones de sustitución dan como resultado derivados de pirimidina modificados.
Aplicaciones Científicas De Investigación
El ácido 6-oxo-2-tioxohexahidro-4-pirimidincarboxílico encuentra aplicaciones en:
Química: Como bloque de construcción para compuestos basados en pirimidina.
Biología: Puede servir como precursor de moléculas bioactivas.
Medicina: Investigación sobre posibles aplicaciones farmacéuticas.
Industria: Posible uso en productos químicos o materiales especiales.
Mecanismo De Acción
El mecanismo exacto por el cual este compuesto ejerce sus efectos depende de su aplicación específica. Puede interactuar con dianas moleculares o participar en vías metabólicas. Se necesita más investigación para dilucidar su modo de acción preciso.
Comparación Con Compuestos Similares
Si bien el ácido 6-oxo-2-tioxohexahidro-4-pirimidincarboxílico es único debido a su grupo tioxo, los compuestos similares incluyen:
- Ácido 2-oxo-6-fenil-1,2,3,6-tetrahidro-4-pirimidincarboxílico
- Ácido 6-metil-4-oxo-1,4-dihidro-2-piridincarboxílico
- Ácido 6-(4-hidroxifenil)-2-oxo-1,2,3,6-tetrahidro-4-pirimidincarboxílico
Estos compuestos comparten características estructurales pero difieren en sustituyentes y grupos funcionales . Los investigadores continúan explorando sus propiedades y aplicaciones.
Recuerde que esta información se basa en la literatura disponible, y estudios adicionales pueden proporcionar información adicional sobre las propiedades y aplicaciones del compuesto.
Propiedades
Número CAS |
7153-53-9 |
|---|---|
Fórmula molecular |
C5H6N2O3S |
Peso molecular |
174.18 g/mol |
Nombre IUPAC |
6-oxo-2-sulfanylidene-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3S/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) |
Clave InChI |
NQHUURCQMWOKLE-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=S)NC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)


![(5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011573.png)
![1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011574.png)
![4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011575.png)

![2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B12011588.png)



